molecular formula C10H10N2O2S B7750805 6-methyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one

6-methyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B7750805
M. Wt: 222.27 g/mol
InChI Key: YXUDVYYRAYNBPH-UHFFFAOYSA-N
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Description

6-methyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound has garnered significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 2-amino-3-carbethoxythiophene with formamide under reflux conditions to yield the thienopyrimidine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-methyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4(3H)-one: Lacks the 6-methyl and 3-(2-oxopropyl) groups but shares the core structure.

    Thieno[3,2-d]pyrimidine: Similar heterocyclic structure but with different substitution patterns.

Uniqueness

6-methyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 6-methyl and 3-(2-oxopropyl) groups enhances its antimicrobial and anticancer properties compared to its unsubstituted counterparts .

Properties

IUPAC Name

6-methyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-6(13)4-12-5-11-9-8(10(12)14)3-7(2)15-9/h3,5H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUDVYYRAYNBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN(C2=O)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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